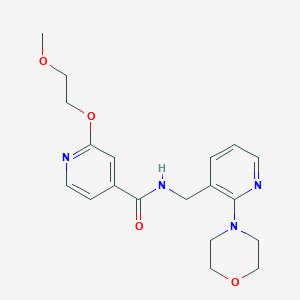

![molecular formula C25H22N2O5 B2509418 3-(2,5-dimethoxyphenyl)-9-(pyridin-3-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one CAS No. 951927-13-2](/img/structure/B2509418.png)

3-(2,5-dimethoxyphenyl)-9-(pyridin-3-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

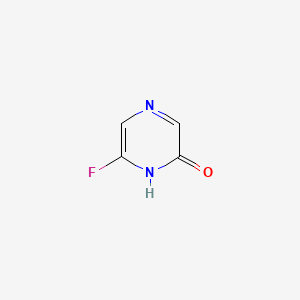

The compound "3-(2,5-dimethoxyphenyl)-9-(pyridin-3-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one" is a complex organic molecule that appears to be a derivative of a chromeno[8,7-e][1,3]oxazin-2(8H)-one scaffold. This structure suggests a bicyclic system containing a chromene moiety fused with an oxazine ring. The presence of dimethoxyphenyl and pyridinylmethyl substituents indicates potential for varied chemical reactivity and biological activity.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions that can include cyclization, nucleophilic addition, and domino metathesis processes. For instance, the synthesis of isoxazolo[2,3-a]pyridin-7-ones is achieved through domino metathesis of 3,6-dihydro-1,2-oxazine with an external alkene, which could be a starting point for synthesizing related structures . Additionally, oxidative coupling reactions, as seen with 3-(pyridin-2-yl)dihydro-1,2,4-triazinone coordinated to palladium(II), could be a relevant method for introducing pyridinyl substituents .

Molecular Structure Analysis

The molecular structure of such compounds is often confirmed using spectroscopic methods like NMR and X-ray crystallography. For example, the structure of 4'-dimethoxyphenyl-(2,6-di-2-pyrazinyl) pyridines was confirmed using these techniques, which could similarly be applied to our compound of interest . The presence of dimethoxy groups suggests potential for intramolecular interactions that could influence the overall molecular conformation.

Chemical Reactions Analysis

Compounds with similar structures have been shown to undergo various chemical reactions. For instance, 3-(pyridin-2-yl)-1,2,4-triazines react with aryne intermediates to produce transformation products like pyrido[1,2-a]indoles and isoquinolines . This indicates that the compound may also participate in similar reactions, potentially leading to a variety of heterocyclic structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are influenced by their functional groups and molecular geometry. For example, the photophysical and electrochemical properties of dimethoxyphenyl-pyrazinyl pyridines were studied, showing specific UV-Visible and fluorescence spectroscopy characteristics, as well as cyclic voltammetry profiles . These properties are crucial for understanding the behavior of the compound in different environments and could be indicative of its reactivity and potential applications.

Aplicaciones Científicas De Investigación

Synthesis and Reactivity

- The compound is related to 1,2-oxazines and benzoxazines, which are synthesized via dehydration of dihydro-hydroxy oxazines. These compounds, including oxazinium salts, are significant electrophiles with various applications in synthetic chemistry (Sainsbury, 1991).

Biological and Pharmaceutical Significance

- 3-Hydroxycoumarins, a related class, show a range of biological properties. Hydroxycoumarins, including derivatives like chromeno[4,3-e][1,3]oxazine, have wide applications in genetics, pharmacology, and microbiology (Yoda, 2020).

- Pyranopyrimidine scaffolds, structurally similar to the compound , are key precursors in medicinal and pharmaceutical industries, highlighting the potential of related heterocyclic structures in drug discovery and development (Parmar et al., 2023).

Importance in Organic Chemistry

- Arylmethylidene derivatives of furanones, which are structurally related, show diverse reactivity, forming a wide range of compounds including oxazines. This highlights the compound's potential versatility in synthetic organic chemistry (Kamneva et al., 2018).

- The compound’s structural relation to benz(e)(1,3)oxazines, which exhibit various biological activities, underscores the potential medicinal significance of the compound (Waisser & Kubicová, 1993).

Propiedades

IUPAC Name |

3-(2,5-dimethoxyphenyl)-9-(pyridin-3-ylmethyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N2O5/c1-29-18-6-8-22(30-2)19(11-18)20-10-17-5-7-23-21(24(17)32-25(20)28)14-27(15-31-23)13-16-4-3-9-26-12-16/h3-12H,13-15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIOPBFPVXIGWIF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C2=CC3=C(C4=C(C=C3)OCN(C4)CC5=CN=CC=C5)OC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2,5-dimethoxyphenyl)-9-(pyridin-3-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(1H-indol-3-yl)ethyl]-2,4,6-trimethylbenzenesulfonamide](/img/structure/B2509337.png)

![Ethyl 2-[(4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]butanoate](/img/structure/B2509338.png)

![N-(tert-butyl)-1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2509342.png)

![1-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indole](/img/structure/B2509343.png)

![4-((1-Phenylethyl)thio)benzofuro[3,2-d]pyrimidine](/img/structure/B2509344.png)

![(2E,4E)-N-[cyano-(3,4,5-trimethoxyphenyl)methyl]hexa-2,4-dienamide](/img/structure/B2509347.png)

![2-((3-(3-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2509351.png)

![N-[2-[5-(Furan-2-yl)furan-2-yl]-2-hydroxyethyl]-3,3-dimethylbutanamide](/img/structure/B2509356.png)